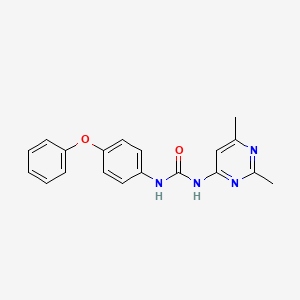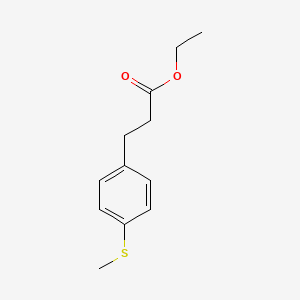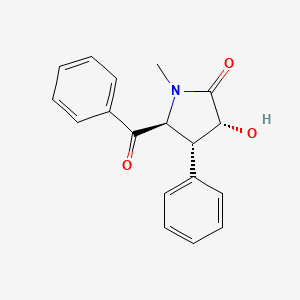
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidinone core, which is a five-membered lactam ring, substituted with benzoyl, hydroxy, methyl, and phenyl groups. The stereochemistry of the compound is defined by the (3R,4R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an amino acid derivative or a keto ester.
Introduction of Substituents: The benzoyl, hydroxy, methyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzoyl group can be introduced via Friedel-Crafts acylation, while the hydroxy group can be added through hydroxylation reactions.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3R,4R,5S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups replacing the benzoyl or phenyl groups.
科学的研究の応用
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
(3R,4R,5S)-3-Benzyl-4-hydroxy-5-methyloxolan-2-one: Another chiral compound with a similar core structure but different substituents.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxy-tetrahydro-2H-pyran-3,4,5-triol: A compound with a similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
特性
CAS番号 |
608122-70-9 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
(3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-15,17,21H,1H3/t14-,15+,17-/m1/s1 |
InChIキー |
XBQHNXLCOAIENZ-HLLBOEOZSA-N |
異性体SMILES |
CN1[C@@H]([C@H]([C@H](C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Undecanediol, 11-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12574850.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
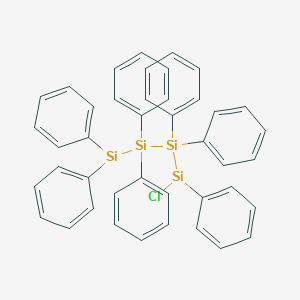
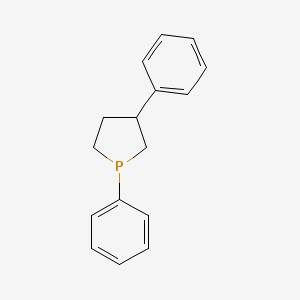
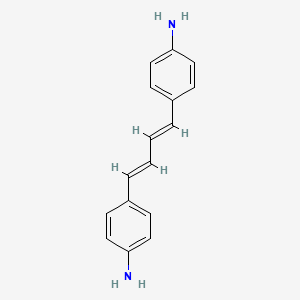
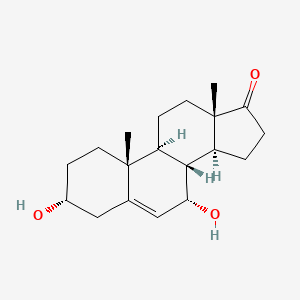

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)

